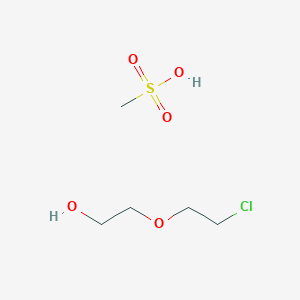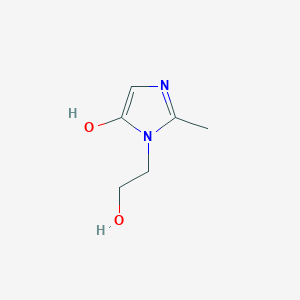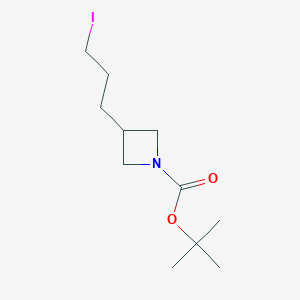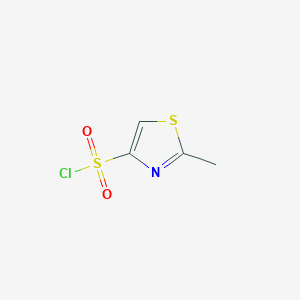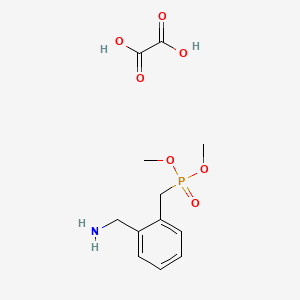![molecular formula C21H17NO B3237186 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine CAS No. 1381985-63-2](/img/structure/B3237186.png)
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Vue d'ensemble
Description
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine is a novel chromophore that has been used in the design of deep-blue narrow-band emission emitters . It was developed by fusing 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an additional phenyl moiety . This compound has been used in the fabrication of deep-blue emitting materials for ultra-high-definition display technology based on organic light-emitting diodes (UHD-OLEDs) .
Synthesis Analysis
The synthesis of this compound involves the fusion of 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an additional phenyl moiety . This results in a rigid structure that is beneficial for the design of deep-blue narrow-band emission emitters . Further functionalization of this compound with a cyano group yields two bipolar emitters .Molecular Structure Analysis
The single-crystal structure analysis of this compound and its derivatives confirmed that they feature large rigid planar structures . This structural characteristic is crucial for their function as emitters exhibiting narrow-band emissions in the deep-blue region .Chemical Reactions Analysis
The chemical reactions involving this compound primarily concern its functionalization to yield different emitters . For instance, functionalization of this compound with a cyano group results in two bipolar emitters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound make it suitable for use in OLEDs . It exhibits high fluorescence quantum efficiencies and efficient deep-blue emission . The doped device based on this compound demonstrates an emission that peaks at 437 nm with a small full width at half maximum of 41 nm/0.26 eV .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine derivatives have been applied in the field of organic electronics, specifically in the development of blue fluorescent organic light-emitting diodes (OLEDs). These derivatives exhibit excellent physical properties and good thermal stability, contributing to the improved efficiency and extended lifetime of OLED devices. For example, devices using these materials have shown high external quantum efficiency (EQE) and significantly longer lifetimes compared to traditional materials (Hu et al., 2020).
Thermally Activated Delayed Fluorescence Emitters
Compounds like this compound have been developed as donor moieties for thermally activated delayed fluorescent (TADF) emitters. These materials are significant for their potential to manage the emission color in TADF emitters, contributing to the field of materials science and photonics (Kang et al., 2019).
Synthesis of Heterocyclic Compounds
The compound is also utilized in the synthesis of various heterocyclic compounds. For example, new heterocyclic compounds that are derivatives of 12-aryl/heteroaryl-3,3-dimethyl-tetrahydrobenzo[b]acridine have been synthesized, emphasizing the utility of these derivatives in creating structurally diverse compounds (Kamalifar & Kiyani, 2019).
Mécanisme D'action
The mechanism of action of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine in OLEDs involves its function as a chromophore . Its large rigid planar structure allows it to exhibit narrow-band emissions in the deep-blue region . These emissions are crucial for the realization of ultra-high-definition display technology based on OLEDs .
Orientations Futures
Propriétés
IUPAC Name |
21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGNQMGWGXVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)
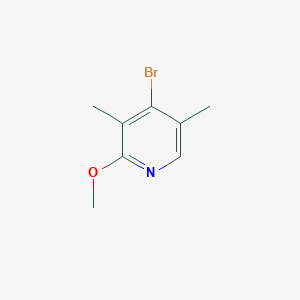

![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
